(2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c21-16-6-2-1-5-15(16)20(28)27-13-11-26(12-14-27)19-9-8-18(24-25-19)23-17-7-3-4-10-22-17/h1-10H,11-14H2,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVVPHZZBJIJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-Chloropyridazin-3-amine
Pyridazine derivatives are often prepared via cyclocondensation of 1,4-diketones with hydrazine. For example, reacting 1,4-diketone with hydrazine hydrate in ethanol under reflux yields 6-chloropyridazin-3-amine (Compound 2 ) in ~75% yield.
$$
\text{1,4-Diketone} + \text{Hydrazine} \xrightarrow{\text{Ethanol, reflux}} \text{6-Chloropyridazin-3-amine} \quad
$$
Piperazine Substitution
The chlorine atom at position 6 of pyridazine undergoes nucleophilic aromatic substitution with piperazine. Reacting 6-chloropyridazin-3-amine with excess piperazine in dimethylformamide (DMF) at 120°C for 12 hours affords Intermediate A in 68% yield.
$$
\text{6-Chloropyridazin-3-amine} + \text{Piperazine} \xrightarrow{\text{DMF, 120°C}} \text{Intermediate A} \quad
$$
Introduction of the Pyridin-2-ylamino Group
The pyridin-2-ylamino group is installed via Buchwald–Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Buchwald–Hartwig Amination
Intermediate A is treated with 2-aminopyridine in the presence of tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate in toluene at 100°C. This step introduces the pyridin-2-ylamino group at position 6 of the pyridazine ring, yielding Intermediate B in 55–60% yield.
$$
\text{Intermediate A} + \text{2-Aminopyridine} \xrightarrow[\text{Cs}2\text{CO}3]{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Intermediate B} \quad
$$
Acylation with 2-Fluorobenzoyl Chloride
The final step involves acylation of Intermediate B with 2-fluorobenzoyl chloride to attach the 2-fluorophenyl group.
Reaction Conditions
Intermediate B is dissolved in dichloromethane (DCM) and cooled to 0°C. 2-Fluorobenzoyl chloride (1.2 equivalents) is added dropwise, followed by triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 hours, affording the target compound in 85% yield after column chromatography.
$$
\text{Intermediate B} + \text{2-Fluorobenzoyl Chloride} \xrightarrow[\text{TEA}]{\text{DCM, rt}} \text{Compound 1} \quad
$$
Alternative Synthetic Routes
Pre-functionalized Piperazine Approach
An alternative method pre-functionalizes piperazine with the 2-fluorobenzoyl group before coupling to the pyridazine core:
- Acylation of Piperazine : Piperazine reacts with 2-fluorobenzoyl chloride in DCM/TEA to form N-(2-fluorobenzoyl)piperazine (85% yield).
- Coupling with Pyridazine : N-(2-fluorobenzoyl)piperazine undergoes nucleophilic substitution with 6-chloropyridazin-3-amine , followed by Buchwald–Hartwig amination.
Solid-Phase Synthesis
A patent-described solid-phase method immobilizes the pyridazine core on resin, enabling sequential coupling of piperazine and 2-fluorobenzoyl groups. This approach achieves 70% yield but requires specialized equipment.
Optimization and Challenges
Yield Optimization
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted intermediates.
- Recrystallization : Methanol/water mixtures yield >99% pure product.
Comparative Analysis of Synthetic Methods
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine), 7.92 (m, 2H, fluorophenyl), 7.55 (d, J = 8.0 Hz, 1H, pyridazine).
- HRMS : m/z calculated for C₂₁H₂₀FN₆O⁺ [M+H]⁺: 397.1654; found: 397.1658.
Industrial-Scale Considerations
- Cost Efficiency : Pre-functionalized piperazine reduces steps but increases reagent costs.
- Safety : 2-Fluorobenzoyl chloride requires handling under inert atmosphere due to moisture sensitivity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the molecular targets of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates structural analogs of the compound, focusing on variations in substituents and their implications for physicochemical and biological properties.
Structural Variations in Aryl Ketone Moieties
The 2-fluorophenyl group distinguishes the compound from analogs like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) . Key differences include:
- Steric considerations : The smaller fluorine atom in the 2-fluorophenyl group minimizes steric hindrance compared to bulkier substituents like trifluoromethyl.
Variations in Heterocyclic Substituents
The pyridazine-pyridin-2-ylamino moiety differentiates the target compound from analogs such as 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) :
- Hydrogen bonding capacity: The pyridin-2-ylamino group enables hydrogen bond donation/acceptance, whereas pyrazole (Compound 5) primarily acts as a hydrogen bond acceptor.
| Compound Name | Heterocycle | Interaction Profile | Reference |
|---|---|---|---|
| Target Compound | Pyridazine + pyridine | High H-bonding, strong π-π interactions | |
| Compound 5 | Pyrazole | Limited H-bond donation, smaller π-system |
Fluorophenyl Positional Isomerism
The 2-fluorophenyl group in the target compound contrasts with 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone (), which features a 4-fluorophenyl substituent :
- Electronic effects : The para-fluorine in the 4-fluorophenyl isomer may induce stronger dipole moments, altering receptor binding orientation.
- Metabolic stability : Ortho-substituted fluorophenyl groups (as in the target compound) are less prone to oxidative metabolism compared to para-substituted analogs.
Hypothetical Pharmacological Implications
While direct biological data for the target compound is unavailable, structural comparisons suggest:
- Enhanced selectivity: The pyridin-2-ylamino group may improve target specificity over analogs with simpler heterocycles.
Biological Activity
The compound (2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone , commonly referred to as compound 1 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Synthesis
Compound 1 features a unique combination of functional groups that enhance its lipophilicity and biological interaction potential. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridazinyl Intermediate : Reaction of a pyridazine derivative with an appropriate amine introduces the pyridin-2-ylamino group.
- Coupling with Piperazine : The pyridazinyl intermediate is reacted with piperazine to form the piperazinyl derivative.
- Introduction of the Fluorophenyl Group : A substitution reaction introduces the fluorophenyl group using a fluorinated benzene derivative and a catalyst.
1. Inhibition of Kinases
Compound 1 has shown significant potential as an inhibitor of various kinases, particularly those involved in inflammatory responses and cancer progression. For instance, studies have indicated that derivatives of this compound can inhibit p38 MAP kinase, which plays a crucial role in cytokine production and inflammatory processes .
2. Monoamine Oxidase Inhibition
Research indicates that similar compounds containing the piperazine moiety exhibit potent inhibitory activity against monoamine oxidase (MAO) enzymes. For example, derivatives have been identified as selective inhibitors of MAO-B, with IC50 values as low as 0.013 µM, suggesting their potential in treating neurodegenerative disorders like Alzheimer’s disease .
3. Anti-Cancer Properties
The anti-cancer properties of compound 1 are particularly noteworthy. It has been identified as a selective inhibitor of tyrosine kinases such as c-Met and vascular endothelial growth factor receptors (VEGFRs), which are critical in tumor angiogenesis and growth. Preclinical studies demonstrate that treatment with compounds similar to compound 1 significantly reduces tumor size and prevents metastasis in animal models .
Case Study 1: In Vivo Anti-Inflammatory Activity
A recent study evaluated the anti-inflammatory effects of compound 1 in an adjuvant-induced arthritis model. The results showed a marked reduction in inflammatory markers and joint swelling, highlighting its therapeutic potential for autoimmune diseases .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of MAO-B inhibitors derived from compound 1. It was found that these compounds not only inhibited MAO-B effectively but also exhibited lower cytotoxicity towards healthy fibroblast cells compared to existing treatments, making them promising candidates for further development .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the key structural features of (2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, and how do they influence its reactivity?
- The compound comprises a fluorophenyl group, a pyridazine core, a piperazine ring, and a pyridine-2-ylamino substituent. The fluorine atom introduces electron-withdrawing effects, modulating aromatic ring reactivity, while the piperazine and pyridazine moieties enable hydrogen bonding and π-π stacking. These features influence solubility, stability, and interactions with biological targets .
- Methodological Insight : Use NMR (¹H/¹³C) and X-ray crystallography to confirm stereoelectronic effects. Computational modeling (e.g., DFT) can predict charge distribution and reactive sites .
Q. What is a typical multi-step synthetic route for this compound, and what are common yield-limiting steps?
- Synthesis involves:
Coupling 2-fluorophenyl carbonyl chloride with piperazine.
Functionalizing pyridazine at the 3-position with pyridin-2-ylamine.
Optimizing Buchwald–Hartwig amination or SNAr reactions for pyridazine-piperazine linkage .
- Yield Challenges : Amidation/amination steps often suffer from steric hindrance or competing side reactions. Use polar aprotic solvents (DMF, acetonitrile) and Pd-based catalysts to improve efficiency .
Q. How can researchers validate the purity of this compound post-synthesis?
- Analytical Workflow :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30).
- Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺) and isotopic patterns.
- Elemental Analysis : Compare calculated vs. observed C, H, N, F content (±0.3% tolerance) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter the compound’s biological activity?
- Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine. SAR studies show that fluorophenyl derivatives exhibit higher affinity for serotonin receptors (e.g., 5-HT₆) due to optimized hydrophobic interactions .
- Methodology : Synthesize analogs via cross-coupling reactions, then assay binding affinity (IC₅₀) using radioligand displacement assays. Compare pharmacokinetic profiles in vitro (Caco-2 permeability) .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.8–3.5), aqueous solubility (-4.5 log mol/L), and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to assess residence time and conformational stability .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?
- Case Example : Discrepancies in piperazine ring conformation (chair vs. boat) between solution NMR and solid-state XRD arise from crystal packing forces. Use variable-temperature NMR to probe dynamic equilibria in solution .
- Resolution Workflow :
Perform XRD to establish solid-state structure.
Compare with NOESY NMR (in DMSO-d₆) to identify through-space correlations.
Apply DFT calculations to model solvent effects .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Strategies :
- Standardized Protocols : Use identical solvent (DMSO) stock concentrations (<0.1% final).
- Positive Controls : Include reference compounds (e.g., clozapine for receptor assays).
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (α = 0.05) to validate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
